molecular formula C10H10BNO4S B7956106 [2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid

[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid

Cat. No.: B7956106
M. Wt: 251.07 g/mol
InChI Key: DZWJOOJSPBRNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity This compound features a boronic acid group attached to a thiazole ring, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and as a building block for various functional materials .

Biology

Its ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteases and other enzymes, making them candidates for drug development .

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and catalysts. Its unique reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biomolecules. The thiazole ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid is unique due to the combination of the boronic acid group with the thiazole and methoxyphenoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

[2-(4-methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4S/c1-15-7-2-4-8(5-3-7)16-10-12-9(6-17-10)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJOOJSPBRNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)OC2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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